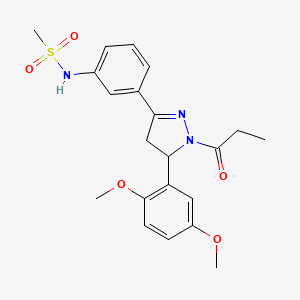

N-(3-(5-(2,5-dimethoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Descripción

N-(3-(5-(2,5-dimethoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a synthetic small molecule featuring a dihydropyrazole core substituted with a 2,5-dimethoxyphenyl group, a propionyl chain, and a methanesulfonamide moiety. The dihydropyrazole scaffold contributes to conformational rigidity, while the methoxy and sulfonamide groups enhance solubility and bioavailability . Structural characterization of such compounds often employs crystallographic tools like SHELXL for refinement, ensuring precise determination of bond lengths and angles .

Propiedades

IUPAC Name |

N-[3-[3-(2,5-dimethoxyphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O5S/c1-5-21(25)24-19(17-12-16(28-2)9-10-20(17)29-3)13-18(22-24)14-7-6-8-15(11-14)23-30(4,26)27/h6-12,19,23H,5,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVVZVXNAZYNOLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(3-(5-(2,5-dimethoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide (CAS Number: 852141-92-5) is a complex organic compound with significant potential in pharmacological applications. The compound is characterized by its unique structural features, including a methanesulfonamide group, a pyrazole ring, and a dimethoxyphenyl moiety. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C21H25N3O5S |

| Molecular Weight | 431.5 g/mol |

| CAS Number | 852141-92-5 |

| Melting Point | Not Available |

| Density | Not Available |

| Boiling Point | Not Available |

The presence of the 2,5-dimethoxyphenyl group enhances the compound's biological activity and solubility due to the electron-donating nature of the methoxy groups .

Anti-inflammatory Properties

Research indicates that compounds containing pyrazole structures exhibit notable anti-inflammatory effects. N-(3-(5-(2,5-dimethoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is hypothesized to act as an inhibitor of cyclooxygenase (COX), particularly COX-2, which plays a crucial role in inflammatory processes. Such inhibition can lead to reduced production of pro-inflammatory mediators like prostaglandins .

Antioxidant Activity

In addition to its anti-inflammatory properties, this compound may possess antioxidant capabilities. Pyrazole derivatives have been shown to modulate oxidative stress and protect against cellular damage caused by free radicals. This activity is critical in various disease contexts, including cancer and neurodegenerative disorders .

Antifungal and Antibacterial Effects

The biological activity of similar pyrazole derivatives suggests that N-(3-(5-(2,5-dimethoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide may also exhibit antifungal and antibacterial properties. Studies on related compounds indicate effectiveness against pathogens such as Microsporum canis and Trichophyton species .

Anticancer Potential

Emerging evidence supports the potential anticancer effects of pyrazole derivatives. For instance, certain analogs have demonstrated significant antiproliferative activity against cancer cell lines (e.g., MCF-7) with IC50 values in the low micromolar range. The mechanisms may involve modulation of signaling pathways associated with cell growth and apoptosis .

The biological mechanisms underlying the activities of N-(3-(5-(2,5-dimethoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide are likely multifaceted:

- Cyclooxygenase Inhibition : By inhibiting COX enzymes, the compound may reduce inflammation and pain.

- Antioxidant Mechanisms : The ability to scavenge free radicals contributes to its protective effects against oxidative stress.

- Interaction with Biological Targets : The compound may interact with various receptors and enzymes involved in inflammatory responses and cellular signaling pathways.

Study on Pyrazole Derivatives

A study published in the International Journal of Pharmaceutical Sciences Review and Research highlighted the pharmacological activities of various pyrazole derivatives, noting their effectiveness as anti-inflammatory agents through COX inhibition. The study emphasized structure-activity relationships that could be beneficial for developing new therapeutic agents based on similar scaffolds .

Anticancer Activity Evaluation

Research evaluating the anticancer potential of pyrazole derivatives found that specific compounds exhibited significant growth inhibition in cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. These findings suggest that N-(3-(5-(2,5-dimethoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide could be explored further for its anticancer properties .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its unique chemical structure, which allows for interactions with biological targets. Its sulfonamide group is particularly significant as sulfonamides have been historically used in antibacterial and antitumor therapies.

Anticancer Activity

Recent studies have explored the synthesis of sulfonamide derivatives aimed at enhancing anticancer activity. For instance, molecular hybrids combining the sulfonamide structure with other pharmacophores have shown promising results in vitro. The incorporation of the pyrazole moiety may enhance the compound's ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Given the historical efficacy of sulfonamides against bacterial infections, this compound may also exhibit antimicrobial properties. Research into related compounds has demonstrated that modifications to the sulfonamide structure can lead to improved activity against resistant strains of bacteria .

Biological Evaluations

Biological evaluations are crucial for understanding the pharmacodynamics and pharmacokinetics of N-(3-(5-(2,5-dimethoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide.

In Vitro Studies

In vitro studies have been conducted to assess the cytotoxic effects of this compound on various cancer cell lines. The results indicate that it can induce significant cytotoxicity at specific concentrations, suggesting its potential as a lead compound for further development .

Molecular Docking Studies

Molecular docking studies have been employed to predict how this compound interacts with specific biological targets. These computational methods help in understanding binding affinities and can guide the design of more potent derivatives .

Therapeutic Applications

The therapeutic applications of N-(3-(5-(2,5-dimethoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide are still under exploration but show promise in several areas:

Cancer Therapy

The potential use of this compound as an anticancer agent is particularly noteworthy. Its ability to induce apoptosis in cancer cells while sparing normal cells could lead to less toxic treatment options for patients .

Antimicrobial Treatments

With rising antibiotic resistance, compounds like N-(3-(5-(2,5-dimethoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide may offer new avenues for developing effective antimicrobial therapies .

Case Studies

Several case studies highlight the applications of similar compounds:

Comparación Con Compuestos Similares

Key Observations :

- Acyl Group Influence : The target compound’s propionyl group (CH2CH2CO-) offers intermediate steric bulk compared to the isobutyryl group (CH(CH3)2CO-) in , which may affect binding pocket interactions.

- Synthesis Efficiency : Yields for analogs range from 70–73% , suggesting moderate synthetic accessibility for this class.

Spectroscopic and Crystallographic Data

- 1H NMR Shifts :

- Melting Points : Higher melting points in trifluoromethyl-substituted analogs (e.g., 109.3–110.2°C in ) suggest increased crystallinity due to halogenated aryl groups.

Functional Group Impact on Bioactivity

While direct bioactivity data for the target compound is unavailable, insights can be inferred from related studies:

Q & A

Basic Question: What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?

Category : Synthetic Chemistry & Experimental Design

Methodological Answer :

The synthesis of structurally analogous pyrazoline derivatives (e.g., –17) highlights critical steps:

- Precursor Selection : Use substituted phenylhydrazines and α,β-unsaturated ketones for cyclocondensation. Adjust substituents (e.g., methoxy groups) to modulate steric and electronic effects.

- Reaction Conditions : Optimize solvent polarity (e.g., ethanol or 1,4-dioxane), temperature (reflux vs. RT), and catalysts (e.g., triethylamine for deprotonation, ).

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol to isolate pure diastereomers.

Data Contradiction Note : Conflicting yields (e.g., 70–73% in vs. lower yields in other studies) may arise from variations in substituent electronic effects or side reactions (e.g., over-propionylation). Validate purity via HPLC or H/C NMR ( ).

References :

Basic Question: How can researchers characterize the physicochemical properties of this compound?

Category : Analytical Chemistry

Methodological Answer :

Key parameters to assess ( ):

- Molecular Weight/Stoichiometry : Use high-resolution mass spectrometry (HRMS; e.g., ESI-TOF) to confirm exact mass (e.g., expected [M+Na] signals).

- Hydrogen Bonding : Determine hydrogen bond donor/acceptor counts via computational tools (e.g., Molinspiration) and validate with IR spectroscopy.

- Lipophilicity : Calculate logP values (e.g., XlogP ≈ 3, ) using software like ChemAxon, then corroborate experimentally via shake-flask methods.

Advanced Note : For polymorph screening, employ X-ray crystallography (as in ) to resolve crystal packing and intermolecular interactions.

References :

Advanced Question: What strategies resolve contradictions in biological activity data for pyrazoline derivatives?

Category : Data Analysis & Pharmacology

Methodological Answer :

Biological studies ( ) often face discrepancies due to:

- Structural Variability : Minor substituent changes (e.g., 2,5-dimethoxy vs. 4-chlorophenyl) drastically alter target affinity. Use QSAR models to correlate substituent effects with activity.

- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times. For example, uses manual shaking for consistent mixing.

- Target Selectivity : Validate off-target effects via kinase profiling or radioligand binding assays.

Case Study : reports pyrazoline bioactivity but lacks mechanistic clarity. Pair phenotypic screening with transcriptomics to identify novel targets.

References :

Advanced Question: How can computational methods predict the environmental fate of this compound?

Category : Environmental Chemistry & Modeling

Methodological Answer :

- Degradation Pathways : Use software like EPI Suite to estimate hydrolysis half-lives. The sulfonamide group may undergo photolysis ( ).

- Partition Coefficients : Predict soil adsorption (K) via molecular dynamics simulations. The logP value ( ) suggests moderate mobility in aquatic systems.

- Toxicity : Apply OECD QSAR Toolbox to assess ecotoxicity. Cross-validate with Microtox® assays for acute aquatic toxicity.

Data Gap Alert : Limited experimental data exists for atmospheric persistence ( ). Prioritize chamber studies for oxidation kinetics.

References :

Basic Question: What safety protocols are recommended for handling this compound?

Category : Laboratory Safety

Methodological Answer :

Based on analogs ( ):

- PPE : Use nitrile gloves, lab coats, and safety goggles. The sulfonamide group may cause sensitization.

- Ventilation : Handle in a fume hood due to dust formation (powdered form).

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

Advanced Note : No LD data is available; assume acute toxicity and conduct in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) for risk assessment.

References :

Advanced Question: How can stereochemical outcomes be controlled during synthesis?

Category : Organic Chemistry & Chirality

Methodological Answer :

- Chiral Auxiliaries : Introduce enantiopure amines (e.g., Evans auxiliaries) to direct diastereoselective cyclization ( ).

- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., Jacobsen’s thiourea) for enantiocontrol in pyrazoline ring formation.

- Crystallization-Induced Diastereomer Resolution : Exploit solubility differences (e.g., ) to isolate desired enantiomers.

Data Limitation : No crystallographic data exists for this specific compound; prioritize single-crystal X-ray analysis (as in ) to assign absolute configuration.

References :

Table 1: Key Physicochemical Parameters ( )

| Parameter | Value/Description | Method |

|---|---|---|

| Molecular Weight | ~460 g/mol (estimated) | HRMS |

| logP (XlogP) | 3.0 | Computational Prediction |

| Hydrogen Bond Acceptors | 5 | Molinspiration |

| Topological Polar Surface Area | 86.4 Ų | ChemDraw |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.